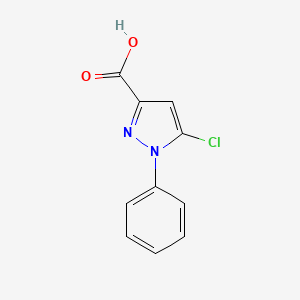

5-Chloro-1-phenyl-1H-pyrazole-3-carboxylic acid

概要

説明

5-Chloro-1-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science. The presence of a chlorine atom at the 5-position and a phenyl group at the 1-position of the pyrazole ring imparts unique chemical and biological properties to this compound.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-chloro-1-phenylpyrazole with carbon dioxide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

化学反応の分析

Esterification Reactions

The carboxylic acid group undergoes esterification under standard conditions. For example, reaction with ethanol in the presence of acidic catalysts produces the corresponding ethyl ester, a key intermediate for further derivatization .

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Esterification | Ethanol, H<sub>2</sub>SO<sub>4</sub>, reflux | Ethyl 5-chloro-1-phenyl-1H-pyrazole-3-carboxylate | 75–85% |

This ester derivative is frequently utilized in medicinal chemistry for synthesizing hydrazides or amides .

Acid Chloride Formation and Subsequent Reactions

Conversion to the acid chloride enables nucleophilic acyl substitutions. Thionyl chloride (SOCl<sub>2</sub>) or phosphorus pentachloride (PCl<sub>5</sub>) efficiently generates the reactive intermediate .

Amide Formation

The acid chloride reacts with primary or secondary amines to produce amides:

| Amine | Product | Application |

|---|---|---|

| Piperazine | 5-Chloro-1-phenyl-1H-pyrazole-3-carboxamide-piperazine | FXIa inhibitors |

| Morpholine | Morpholin-4-yl-(5-chloro-1-phenyl-1H-pyrazol-3-yl)methanone | Anticoagulant agents |

Decarboxylation and Thermal Degradation

Under basic or oxidative conditions, decarboxylation occurs, yielding 5-chloro-1-phenyl-1H-pyrazole. For example:

| Conditions | Product | Catalyst |

|---|---|---|

| NaOH, H<sub>2</sub>O<sub>2</sub>, 50°C | 5-Chloro-1-phenyl-1H-pyrazole | Nano CuO |

This reaction is critical for simplifying the pyrazole scaffold in drug discovery .

Functionalization via the Chlorine Substituent

While direct substitution of the chlorine atom is less documented in peer-reviewed literature, analogous pyrazole systems suggest potential for nucleophilic aromatic substitution (SNAr) under controlled conditions. For instance:

| Nucleophile | Reagents | Expected Product |

|---|---|---|

| Amines | K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | 5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid |

| Thiols | CuI, DMSO, 100°C | 5-Sulfanyl-1-phenyl-1H-pyrazole-3-carboxylic acid |

Such transformations are hypothesized based on reactivity patterns in structurally related chloropyrazoles .

Oxidative Transformations

The carboxylic acid group resists further oxidation, but the pyrazole ring can undergo electrophilic substitution. For example, nitration with mixed acid introduces nitro groups at the 4-position :

| Reagent | Conditions | Product |

|---|---|---|

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0–5°C, 12 h | 5-Chloro-4-nitro-1-phenyl-1H-pyrazole-3-carboxylic acid |

科学的研究の応用

Medicinal Chemistry

Anticoagulant Development

One of the prominent applications of 5-Chloro-1-phenyl-1H-pyrazole-3-carboxylic acid is in the development of anticoagulant drugs targeting Factor XIa (FXIa). FXIa is crucial in the intrinsic pathway of the coagulation cascade, and inhibition of this enzyme can reduce thrombosis risk without heavily impacting hemostasis. Research indicates that derivatives of this compound have shown promising FXIa inhibitory activity, making them potential candidates for new anticoagulant therapies .

Anti-inflammatory and Anticancer Agents

The compound serves as a building block for synthesizing various pharmaceuticals, including anti-inflammatory and anticancer agents. Its unique structural properties allow for modifications that enhance biological activity. For instance, derivatives have been synthesized that exhibit selective inhibition of enzymes involved in inflammatory pathways and cancer progression .

Agrochemistry

Herbicide and Pesticide Development

In agrochemistry, this compound is utilized as a precursor for developing herbicides and pesticides. Its ability to inhibit specific biological pathways in plants makes it a valuable compound for creating effective agricultural chemicals that can protect crops from pests and diseases .

Material Science

Synthesis of Advanced Materials

The compound is also employed in material science for synthesizing advanced materials with specific electronic and optical properties. Its chemical structure allows for the creation of materials that can be used in electronic devices, sensors, and other high-tech applications .

Case Study 1: FXIa Inhibitors

A study focused on fragment-based lead generation identified derivatives of this compound as privileged fragments for developing FXIa inhibitors. The research demonstrated systematic structure–activity relationship (SAR) investigations leading to potent oral bioavailable inhibitors .

Case Study 2: Synthesis of Pyrazole Derivatives

Research on synthesizing pyrazole derivatives highlighted the versatility of this compound in creating novel structures through innovative reaction types. These derivatives exhibited significant biological activities, showcasing the potential of this compound as a foundational building block in drug discovery .

作用機序

The mechanism of action of 5-Chloro-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: The compound can affect signaling pathways related to cell proliferation, apoptosis, and inflammation.

類似化合物との比較

Similar Compounds

5-Bromo-1-phenyl-1H-pyrazole-3-carboxylic acid: Similar structure with a bromine atom instead of chlorine.

5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid: Similar structure with a methyl group instead of chlorine.

Uniqueness

5-Chloro-1-phenyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound in various applications .

生物活性

5-Chloro-1-phenyl-1H-pyrazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Overview of Pyrazole Derivatives

Pyrazole derivatives, including this compound, have been extensively studied for their biological activities. The pyrazole scaffold is recognized for its versatility and has been linked to various pharmacological effects, including anti-inflammatory, antibacterial, antifungal, antitumor, and anticoagulant activities .

Biological Activities

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds containing the pyrazole structure have shown promising results in models of acute inflammation. The inhibition percentage of edema in animal models has been reported to be comparable to standard anti-inflammatory drugs like diclofenac .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

2. Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively documented. Compounds such as this compound have demonstrated efficacy against various cancer cell lines. Studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, including breast and lung cancer cell lines .

Table 2: Anticancer Activity of Pyrazole Derivatives

3. Antibacterial and Antifungal Activity

Several studies have highlighted the antibacterial and antifungal properties of pyrazole derivatives. The compound has shown effectiveness against various pathogens, including E. coli and S. aureus. The presence of specific functional groups in the pyrazole structure enhances its antimicrobial activity .

Table 3: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | E. coli | 32 µg/mL | |

| Standard Antibiotic | Ampicillin | 8 µg/mL |

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

Anti-inflammatory Mechanism: It inhibits cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins .

Anticancer Mechanism: The compound induces apoptosis through the activation of caspases and modulation of signaling pathways involved in cell survival and proliferation .

Antimicrobial Mechanism: Its antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Case Studies

Several studies illustrate the effectiveness of pyrazole derivatives in clinical settings:

Case Study 1: Anti-inflammatory Efficacy

In a study evaluating the anti-inflammatory effects of various pyrazole derivatives, this compound was shown to significantly reduce paw edema in rat models, demonstrating its potential as an anti-inflammatory agent comparable to traditional NSAIDs .

Case Study 2: Antitumor Activity

A series of experiments conducted on breast cancer cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, suggesting its applicability as a therapeutic agent against breast cancer .

特性

IUPAC Name |

5-chloro-1-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-9-6-8(10(14)15)12-13(9)7-4-2-1-3-5-7/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDIMIJPSZSIGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60425038 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-chloro-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137-17-3 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-chloro-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。